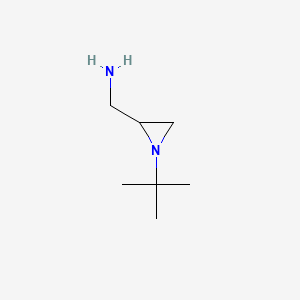

(1-Tert-butylaziridin-2-yl)methanamine

Description

Properties

CAS No. |

33603-91-7 |

|---|---|

Molecular Formula |

C7H16N2 |

Molecular Weight |

128.22 g/mol |

IUPAC Name |

(1-tert-butylaziridin-2-yl)methanamine |

InChI |

InChI=1S/C7H16N2/c1-7(2,3)9-5-6(9)4-8/h6H,4-5,8H2,1-3H3 |

InChI Key |

FHUDXKNKHGUYLX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1CC1CN |

Origin of Product |

United States |

Preparation Methods

Synthesis via N-tert-butyl Protection of Aziridin-2-ylmethanamine

One common approach involves the protection of the aziridine nitrogen with a tert-butyl group, often introduced as a tert-butoxycarbonyl (Boc) protecting group, followed by functionalization at the 2-position.

Step 1: Formation of 1-tert-butoxycarbonyl-3-azetidinone intermediate

According to patent CN111362852A, 1-tert-butoxycarbonyl-3-azetidinone can be prepared by oxidation of hydroxyl groups on an aza ring, starting from 3-hydroxyazetidine derivatives. The process involves:

- Reacting 3-azetidinium alkoxide with di-tert-butyl dicarbonate and sodium bicarbonate in dioxane.

- Oxidation using ethanedioyl chloride, DMSO, and triethylamine at room temperature.

- Crystallization from hexane at 5-10 °C to isolate the product with an 85.4% yield.

This method, however, has drawbacks such as impurity formation and use of environmentally unfriendly solvents like dioxane and DMSO.

Step 2: Conversion to (1-tert-butylaziridin-2-yl)methanamine

The Boc-protected aziridine intermediate can be deprotected under acidic conditions to yield the free amine. Subsequent functionalization at the 2-position with a methanamine group can be achieved via nucleophilic substitution or reductive amination strategies.

Regio- and Diastereoselective Synthesis from Oxiranes and N-Alkylamines

A highly selective two-step method reported in the Journal of Organic Chemistry involves:

Step 1: Preparation of benzylaminomethyl-oxiranes

N-substituted benzylamines react with epichlorohydrin or substituted oxiranes to form oxirane intermediates. For example, N-methylbenzylamine and epichlorohydrin yield N-methylbenzyl-1-(oxiran-2-yl)methanamine with a 60% yield after chromatographic purification.

Step 2: Superbase-induced ring closure to aziridines

Treatment of these oxiranes with a lithium diisopropylamide and potassium tert-butoxide superbase mixture in tetrahydrofuran at −78 °C induces regio- and diastereoselective ring closure to form aziridines. This method allows exclusive reaction at the benzylic position, avoiding alternative cyclic products and providing control over stereochemistry.

This approach is scalable and versatile, allowing functionalization of the aziridine ring and introduction of the tert-butyl group via subsequent alkylation or protection steps.

Preparation of (1-tert-butylaziridin-2-yl)methanol as a Precursor

(1-tert-butylaziridin-2-yl)methanol, a closely related compound, has been synthesized and characterized, providing insights into the preparation of the methanamine analog:

Literature reports describe its synthesis and characterization, including NMR and mass spectrometry data, which can guide the preparation of the methanamine derivative.

The hydroxymethyl group can be converted to a methanamine via standard amination reactions, such as substitution with azide followed by reduction.

Ring-Opening and Functionalization of Bicyclic Aziridinium Ions

A method involving the preparation of stable bicyclic aziridinium ions followed by selective ring-opening has been reported:

The aziridinium ion is generated from aziridine precursors under mild conditions.

Subsequent nucleophilic ring-opening allows introduction of functional groups such as methanamine at the 2-position.

This method offers regioselectivity and functional group tolerance, potentially applicable to the synthesis of (1-tert-butylaziridin-2-yl)methanamine.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The Boc-protection strategy remains a classical and reliable method but suffers from environmental and impurity issues due to solvents like dioxane and DMSO.

The superbase-induced ring closure method offers excellent regio- and diastereoselectivity, making it suitable for synthesizing aziridines with complex substitution patterns, including tert-butyl groups.

Catalytic asymmetric methods provide access to enantiomerically enriched aziridines, which is valuable for pharmaceutical applications, though adaptation to tert-butyl substitution requires further optimization.

The use of bicyclic aziridinium intermediates allows for selective ring-opening, enabling functionalization at specific positions, which can be exploited for methanamine introduction.

Conversion of (1-tert-butylaziridin-2-yl)methanol to the methanamine derivative is a plausible synthetic route, leveraging well-established amination reactions.

Chemical Reactions Analysis

Types of Reactions: (1-Tert-butylaziridin-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into simpler amine derivatives.

Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylamines, while substitution reactions can produce a variety of substituted aziridines.

Scientific Research Applications

Chemistry: In chemistry, (1-Tert-butylaziridin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: In biological research, this compound can be used to study the effects of aziridine derivatives on biological systems. It may serve as a model compound for investigating the interactions of aziridines with enzymes and other biomolecules.

Medicine: Potential medical applications include the development of new pharmaceuticals. Aziridine derivatives are known for their biological activity, and (1-Tert-butylaziridin-2-yl)methanamine could be explored for its therapeutic potential.

Industry: In industry, this compound can be used in the production of polymers and other materials. Its reactivity makes it a valuable intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (1-Tert-butylaziridin-2-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can undergo ring-opening reactions, forming reactive intermediates that can interact with nucleophilic sites on biomolecules. This interaction can lead to the inhibition or activation of specific biological pathways, depending on the context.

Comparison with Similar Compounds

Structural and Functional Analogues

Fluorescent Probes with Methanamine Derivatives

- Probe B : Derived from 1-(pyrazin-2-yl)-N-(pyridine-2-ylmethyl)methanamine, this compound was designed for Zn(II) ion detection. The pyridine and pyrazine substituents enhance electron-withdrawing effects, reducing the basicity of the methanamine group compared to (1-Tert-butylaziridin-2-yl)methanamine. This results in weaker Zn(II) binding affinity and lower fluorescence intensity .

- Probe A : Features a hemicyanine dye with a dipicolylamine residue. The tert-butyl group in (1-Tert-butylaziridin-2-yl)methanamine may offer superior steric protection against fluorescence quenching compared to acetylated derivatives like Probe A .

Pyrazole-Based Methanamine Derivatives

- N-methyl-1-(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)-methanamine (B3): Shares the tert-butyl group but incorporates a pyrazole ring.

Agricultural Bioactive Compounds

- N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine : Contains an aromatic chlorophenyl group instead of aziridine. This structure exhibits herbicidal effects on wheat germination, suggesting that aziridine derivatives like (1-Tert-butylaziridin-2-yl)methanamine might require tailored substituents for agricultural applications .

Electronic and Reactivity Differences

- Electron-Withdrawing vs.

- Ring Strain : Aziridine’s strain increases reactivity compared to saturated or aromatic heterocycles (e.g., tetrahydropyridine in ), favoring ring-opening reactions or polymerization.

Q & A

Q. What are the optimized synthetic routes for (1-Tert-butylaziridin-2-yl)methanamine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of aziridine derivatives like "(1-Tert-butylaziridin-2-yl)methanamine" typically involves ring-opening or cyclization reactions. For example, analogous compounds (e.g., benzothiazole methanamines) are synthesized via nucleophilic substitution or condensation reactions using reagents such as benzyl bromide and potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) . Key parameters include:

- Temperature : Maintaining 80–100°C for optimal reaction kinetics.

- pH : Adjusting to 4–5 to stabilize intermediates.

- Scalability : Continuous flow reactors improve yield in scaled-up syntheses .

Characterization via and LC-MS is critical to confirm structural integrity and purity.

Q. How can researchers characterize the physicochemical properties of (1-Tert-butylaziridin-2-yl)methanamine?

Methodological Answer:

- Solubility : Determine using gravimetric methods in solvents (e.g., water, DMSO) at varying temperatures. For methanamine derivatives, solubility in polar solvents is often higher due to amine functionality .

- Stability : Conduct accelerated degradation studies under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH) with HPLC monitoring.

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting points and decomposition thresholds .

Q. What safety protocols are essential for handling aziridine derivatives in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile amines.

- Storage : Store at 2–8°C in airtight containers to prevent moisture absorption and oxidation .

- Spill Management : Neutralize with dilute acetic acid and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of (1-Tert-butylaziridin-2-yl)methanamine in nucleophilic reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the aziridine ring’s strain enhances its susceptibility to ring-opening reactions.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Polar solvents like water stabilize transition states in SN2 mechanisms .

- Software Tools : Use Gaussian or ORCA for energy minimization and transition-state modeling .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Multi-Technique Validation : Cross-validate , , and high-resolution mass spectrometry (HRMS) data. For example, unexpected peaks in NMR may indicate stereoisomers or impurities .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry.

- Iterative Refinement : Adjust synthetic protocols (e.g., purification via column chromatography) to isolate pure enantiomers .

Q. What experimental designs are effective for evaluating the bioactivity of (1-Tert-butylaziridin-2-yl)methanamine in neurotransmitter studies?

Methodological Answer:

- In Vitro Assays : Use radioligand binding assays (e.g., -dopamine uptake in synaptosomes) to assess affinity for dopamine/norepinephrine transporters .

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine IC values.

- Selectivity Screening : Compare activity against off-target receptors (e.g., serotonin transporters) using HEK293 cells expressing cloned transporters .

Q. How can researchers address discrepancies in reaction yields during scale-up synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.

- DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., temperature, stirring rate). For example, a 2 factorial design can identify interactions between pH, solvent volume, and catalyst loading .

- Kinetic Studies : Perform rate analysis under non-steady-state conditions to identify bottlenecks (e.g., mass transfer limitations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.